1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide
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Overview
Description
1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by its complex structure, which includes a cyclopropane ring, a piperazine ring, and a trifluoromethyl group. It has a molecular formula of C19H26F3N3O4S and a molecular weight of 449.49 g/mol .
Preparation Methods
The synthesis of 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the cyclopropane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as corticosteroid 11-beta-dehydrogenase isozyme 1, by binding to their active sites. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Compared to other benzenesulfonamides, 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide is unique due to its trifluoromethyl group and cyclopropane ring. Similar compounds include:
Benzenesulfonyl derivatives: These compounds share the sulfonyl group attached to a benzene ring but differ in their additional functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may lack the sulfonyl or cyclopropane groups.
Cyclopropanecarboxamides: These compounds have the cyclopropane ring and carboxamide group but differ in their other substituents.
Properties
Molecular Formula |
C19H26F3N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[[(3R)-3-methyl-4-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]phenyl]sulfonylpiperazin-1-yl]methyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H26F3N3O4S/c1-13-11-24(12-18(7-8-18)16(23)26)9-10-25(13)30(28,29)15-5-3-14(4-6-15)17(2,27)19(20,21)22/h3-6,13,27H,7-12H2,1-2H3,(H2,23,26)/t13-,17+/m1/s1 |
InChI Key |
YJFULAYRAKPBCY-DYVFJYSZSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[C@@](C)(C(F)(F)F)O)CC3(CC3)C(=O)N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C(F)(F)F)O)CC3(CC3)C(=O)N |
Origin of Product |
United States |
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